

7-Azatryptophan: A Technical Guide to its Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Azatryptophan

Cat. No.: B1233867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-azatryptophan**, a fluorescent analog of the essential amino acid tryptophan. Its unique photophysical properties make it an invaluable tool in biochemical and biophysical research, particularly for investigating protein structure, dynamics, and interactions.

Core Chemical and Physical Properties

7-Azatryptophan, systematically named (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is an isomer of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom.^{[1][2][3]} This substitution results in altered electronic and hydrogen-bonding properties, leading to distinct spectral characteristics.^[4]

Chemical Structure:

Molecular Formula: C₁₀H₁₁N₃O₂^{[1][3][5]}

Structure:

Chemical structure of L-7-Azatryptophan.

Quantitative Physicochemical Data

The key physicochemical properties of **7-azatryptophan** are summarized in the table below, providing a comparative reference for experimental design.

Property	Value	Notes
Molecular Weight	205.21 g/mol	[1] [5]
CAS Number (L-isomer)	49758-35-2	[1]
pKa (indole N-H)	4.29 ± 0.06	Determined from the pH dependence of absorbance. [6]
pKa (7-azaindole)	4.59 at 20 °C	Indicates the nitrogen in the six-membered ring is not protonated at neutral pH. [1]
Solubility	Soluble in 1 M HCl (50 mg/ml) with heating.	[7]
Melting Point	262-264 °C	[7]

Photophysical Properties

The defining feature of **7-azatryptophan** is its fluorescence, which is highly sensitive to the local environment.

Parameter	Value	Conditions
Molar Absorptivity (ϵ)	5,970 M ⁻¹ cm ⁻¹ at 280 nm	In aqueous solution.[2]
5,080 M ⁻¹ cm ⁻¹ at 280 nm	[7]	
1,205 M ⁻¹ cm ⁻¹ at 310 nm	[7]	
Absorption Maximum (λ_{abs})	Red-shifted by ~10 nm compared to tryptophan.	[2][8]
Emission Maximum (λ_{em})	Red-shifted by ~46 nm compared to tryptophan.	[2][8]
370 nm to 390 nm	In reverse micelles, increasing with water content.[7]	
402 nm	[7]	
Quantum Yield (Φ)	0.01	In aqueous solution (pH 7).[2]
0.25	In acetonitrile.[2]	
Fluorescence Lifetime (τ)	780 ps	In water at pH 7 and 20 °C.[8]
1.82 ns	In buffer (pH 7.0).[9]	

Experimental Protocols

This section details methodologies for the synthesis of **7-azatryptophan** and its incorporation into peptides and proteins, providing a foundation for its application in research.

Asymmetric Synthesis of N-Fmoc-L-7-azatryptophan

This protocol describes the asymmetric synthesis of the Fmoc-protected form of L-7-azatryptophan, suitable for solid-phase peptide synthesis. The key step involves the alkylation of a chiral glycine equivalent.

Methodology:

- Alkylation: A chiral nucleophilic glycine derived from a Ni(II)-complex is reacted with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine. This reaction proceeds with high

diastereoselectivity.

- Deprotection and Fmoc Protection: The resulting product is deprotected and subsequently reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to yield N-Fmoc-L-**7-azatryptophan**.

This method has been reported to achieve an overall yield of 49% over three steps.

Site-Specific Incorporation of 7-Azatryptophan into Proteins

Genetic code expansion allows for the precise insertion of **7-azatryptophan** at a specific site within a protein. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).

Materials:

- E. coli expression strain (e.g., BL21(DE3)).
- Expression vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position.
- A separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA specific for **7-azatryptophan**.
- **L-7-azatryptophan**.
- Standard bacterial growth media and antibiotics.
- IPTG for induction of protein expression.

Protocol:

- Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.
- Starter Culture: Inoculate a small volume of LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.

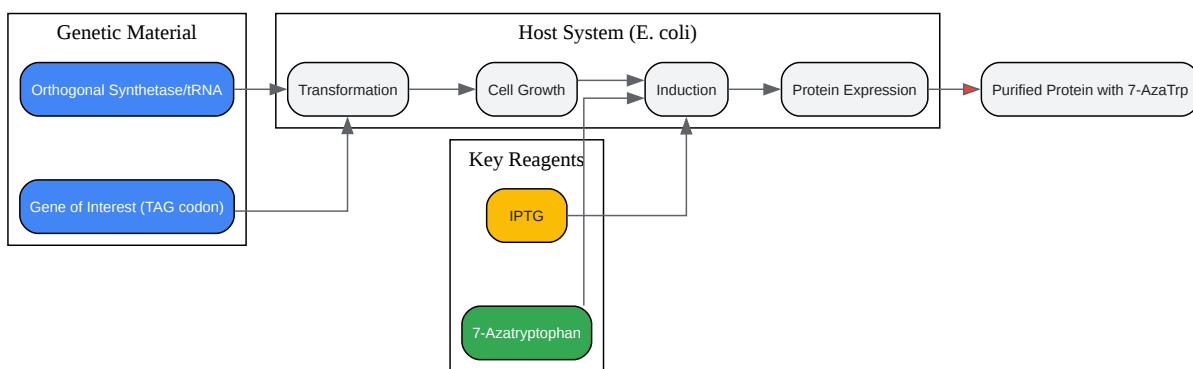
- Expression Culture: Inoculate a larger volume of minimal medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induction: Add **L-7-azatryptophan** to the culture medium to a final concentration of 1-2 mM.
- Protein Expression: Induce protein expression by adding IPTG. Incubate the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.
- Cell Harvest and Protein Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 7-Azatryptophan

7-Azatryptophan can be incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis protocols.

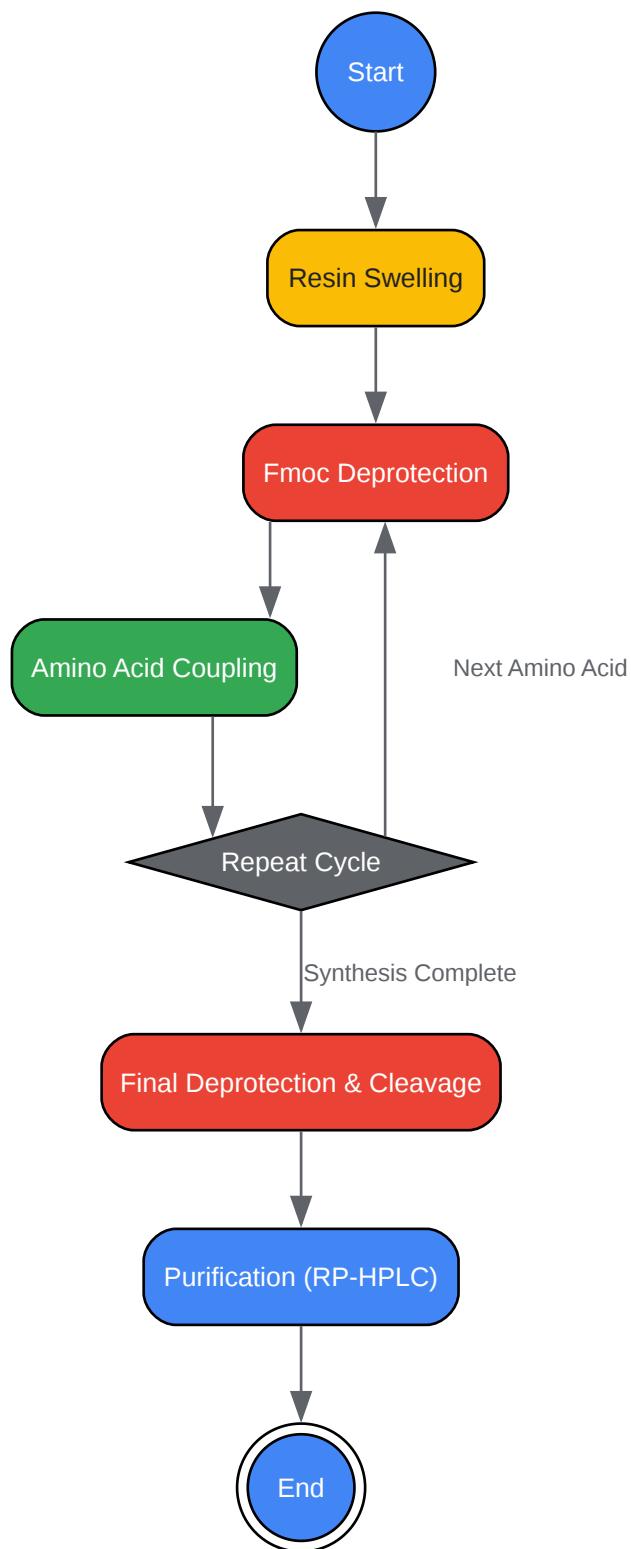
Materials:

- Fmoc-L-**7-azatryptophan-OH**.
- Other Fmoc-protected amino acids.
- Solid-phase synthesis resin (e.g., Rink amide resin).
- Coupling reagents (e.g., HBTU, HATU).
- Deprotection solution (e.g., 20% piperidine in DMF).
- Cleavage cocktail (e.g., TFA/H₂O/TIPS).

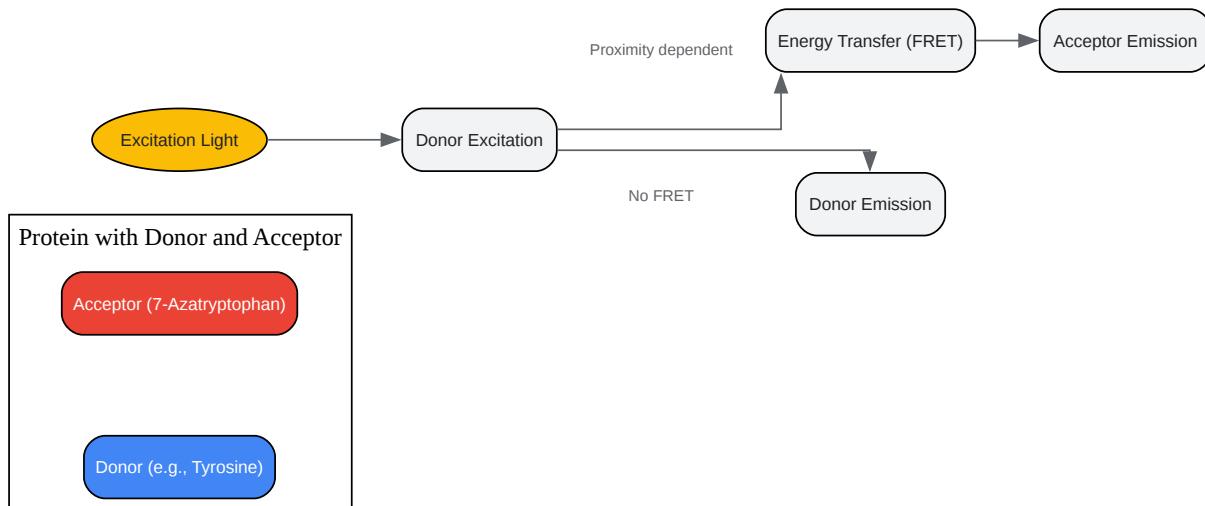

Protocol:

- Resin Preparation: Swell the resin in a suitable solvent like DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using 20% piperidine in DMF.

- Amino Acid Coupling: Activate the carboxylic acid group of Fmoc-L-**7-azatryptophan** (or other Fmoc-amino acids) with a coupling reagent and couple it to the free amine on the resin.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).


Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving **7-azatryptophan**.


[Click to download full resolution via product page](#)

Workflow for site-specific incorporation of **7-azatryptophan** into a target protein.

[Click to download full resolution via product page](#)

Generalized workflow for solid-phase peptide synthesis (SPPS) incorporating **7-azatryptophan**.

[Click to download full resolution via product page](#)

Conceptual diagram of Förster Resonance Energy Transfer (FRET) using **7-azatryptophan** as an acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]

- 5. 7-Azatryptophan | C10H11N3O2 | CID 5354789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [7-Azatryptophan: A Technical Guide to its Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233867#7-azatryptophan-structure-and-chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com